molecular formula C6H12ClN3 B11918795 (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine hydrochloride

(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine hydrochloride

Cat. No.: B11918795
M. Wt: 161.63 g/mol
InChI Key: CWXKPGLDPGHJJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H11N3·HCl. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 1,3-dimethyl-1H-pyrazole-5-carbaldehyde.

    Reduction: The carbaldehyde group is reduced to a primary alcohol using a reducing agent such as sodium borohydride.

    Amination: The primary alcohol is then converted to the corresponding amine using reagents like ammonium chloride and sodium cyanoborohydride.

    Hydrochloride Formation: Finally, the free amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and form stable coordination complexes. This versatility makes it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C6H12ClN3

Molecular Weight

161.63 g/mol

IUPAC Name

(2,5-dimethylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C6H11N3.ClH/c1-5-3-6(4-7)9(2)8-5;/h3H,4,7H2,1-2H3;1H

InChI Key

CWXKPGLDPGHJJV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CN)C.Cl

Origin of Product

United States

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